molecular formula C13H14N2O4 B5509862 cyclohexanone O-(4-nitrobenzoyl)oxime

cyclohexanone O-(4-nitrobenzoyl)oxime

Cat. No.: B5509862
M. Wt: 262.26 g/mol
InChI Key: GUMIWXNLHNLOLQ-UHFFFAOYSA-N
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Description

Cyclohexanone O-(4-nitrobenzoyl)oxime is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.09535693 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

  • Cyclohexanone oxime can be synthesized from nitrobenzene with a high yield using palladium and gold nanoparticles on carbon, involving a multi-step catalyzed mechanism. This process is significant due to its efficiency and the utilization of bifunctional catalysts (Rubio-Marqués et al., 2014).

Environmental Impact and Toxicology

  • The metabolism of cyclohexanone oxime in vivo releases nitric oxide, as detected in venous blood. This finding is important for understanding the potential environmental and toxicological impacts of this compound (Glover et al., 1999).

Selective Production Techniques

  • Selective production of cyclohexanone oxime by heterogeneous copper-catalyzed hydrogenative transformation of nitrocyclohexane has been demonstrated. This method is noteworthy for its unique and selective catalysis, involving cooperative interactions with weakly acidic SiO2 supports (Zhang et al., 2017).

Photocatalysis

  • Cyclohexanone oxime can be produced directly from cyclohexane using UV LED diodes and t-butyl nitrite. This method represents a cleaner, more direct approach to synthesizing cyclohexanone oxime, highlighting advancements in photocatalysis (Wysocki et al., 2018).

Chemical Transformations and By-products

  • The heterogeneous catalyzed ammoximation of cyclohexanone has been studied to understand the formation of organic by-products. This research provides insights into the complexities of chemical transformations involving cyclohexanone oxime and related compounds (Cesana et al., 1997).

Oxime-Nitrone Isomerization

  • Cyclohexanone oximes have been studied for their potential in oxime-olefin cycloaddition reactions, demonstrating their utility in complex chemical synthesis and the creation of new compounds (Noguchi et al., 1999).

Properties

IUPAC Name

(cyclohexylideneamino) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-13(19-14-11-4-2-1-3-5-11)10-6-8-12(9-7-10)15(17)18/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMIWXNLHNLOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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